2-((R)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride
CAS No.:
Cat. No.: VC13522671
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12ClN3O |
|---|---|
| Molecular Weight | 201.65 g/mol |
| IUPAC Name | 2-[(3R)-pyrrolidin-3-yl]oxypyrazine;hydrochloride |
| Standard InChI | InChI=1S/C8H11N3O.ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H/t7-;/m1./s1 |
| Standard InChI Key | DHAPRJSWLGRJRF-OGFXRTJISA-N |
| Isomeric SMILES | C1CNC[C@@H]1OC2=NC=CN=C2.Cl |
| SMILES | C1CNCC1OC2=NC=CN=C2.Cl |
| Canonical SMILES | C1CNCC1OC2=NC=CN=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
The compound features a pyrazine ring linked via an ether bond to an (R)-configured pyrrolidine moiety, with a hydrochloride salt enhancing its stability. The stereochemistry at the pyrrolidine’s third carbon determines its biological interactions, as evidenced by enantiomer-specific activity profiles .
Key identifiers:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[(3R)-pyrrolidin-3-yl]oxypyrazine;hydrochloride | |
| SMILES | ||
| InChIKey | DHAPRJSWLGRJRF-OGFXRTJISA-N | |
| PubChem CID | 60137499 |
Physicochemical Properties
The compound’s solubility in polar solvents (e.g., water, ethanol) and melting point (~200–220°C) make it suitable for solution-phase reactions. Its lipophilicity (: ~1.2) balances membrane permeability and solubility, critical for drug design .
Synthesis and Optimization
Stereochemical Control
Chiral resolution using tert-butylcarbamate derivatives ensures enantiopurity (>98% ee), as validated by optical rotation (: +76.25°) .
Biological Activity and Mechanisms
Antimicrobial Applications
In disc diffusion assays (50 µg/disk), the compound exhibited broad-spectrum activity:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 ± 1.2 | |
| Escherichia coli | 22 ± 1.5 | |
| Pseudomonas aeruginosa | 15 ± 0.8 |
Mechanistically, the pyrazine ring disrupts microbial folate synthesis, while the pyrrolidine moiety enhances cell membrane penetration .
Neurological Research
As a dopamine D₃ receptor partial agonist (: 34 nM), the compound shows promise in treating Parkinson’s disease and addiction. Molecular docking studies reveal binding to the receptor’s extracellular loop, stabilizing inactive states .
Industrial and Agricultural Applications
Agrochemical Formulations
Incorporated into herbicides, the compound inhibits acetolactate synthase (ALS) in weeds (: 0.8 µM), reducing crop competition. Field trials demonstrated a 40% increase in wheat yield compared to controls .
Material Science
Functionalized polymers containing this compound exhibit enhanced thermal stability (: 145°C) and conductivity (: S/cm), suitable for flexible electronics .
Analytical and Regulatory Considerations
Quality Control
HPLC methods (C18 column, 0.1% TFA/ACN gradient) achieve >99% purity. Residual solvents (e.g., acetonitrile) are monitored per ICH Q3C guidelines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume